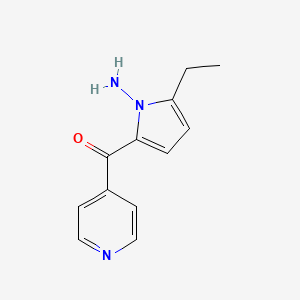
1-Methyl-4-(cyclohexylacetyl)imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(cyclohexylacetyl)imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a cyclohexylacetyl group attached to the imidazole ring, imparts distinct chemical and physical properties that make it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(cyclohexylacetyl)imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methylimidazole with cyclohexylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-(cyclohexylacetyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyclohexylacetyl group to a cyclohexylmethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Cyclohexylmethyl derivatives.
Substitution: Various substituted imidazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-4-(cyclohexylacetyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(cyclohexylacetyl)imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and catalytic processes. The cyclohexylacetyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
1-Methylimidazole: Lacks the cyclohexylacetyl group, resulting in different chemical and physical properties.
4-(Cyclohexylacetyl)imidazole: Similar structure but without the methyl group on the imidazole ring.
2-Methyl-4-(cyclohexylacetyl)imidazole: Methyl group positioned differently, affecting reactivity and applications.
Uniqueness: 1-Methyl-4-(cyclohexylacetyl)imidazole stands out due to the combined presence of the methyl and cyclohexylacetyl groups, which confer unique steric and electronic properties. These features enhance its versatility in chemical synthesis and its potential for biological applications.
Propiedades
Número CAS |
69393-35-7 |
|---|---|
Fórmula molecular |
C12H18N2O |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-cyclohexyl-1-(1-methylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C12H18N2O/c1-14-8-11(13-9-14)12(15)7-10-5-3-2-4-6-10/h8-10H,2-7H2,1H3 |
Clave InChI |
JRJZQZCEHJALCO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1)C(=O)CC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one](/img/structure/B13789138.png)













